N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide is a heterocyclic compound featuring a fused dioxino-benzothiazole core linked to a 4-ethylphenylacetamide moiety. The 4-ethylphenyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-12-3-5-13(6-4-12)9-18(22)21-19-20-14-10-15-16(11-17(14)25-19)24-8-7-23-15/h3-6,10-11H,2,7-9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIRYGAGLNNFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C16H19N3O5S2. Its structure includes a benzothiazole moiety which is known for various biological activities. The presence of the dioxino and ethylphenyl groups contributes to its pharmacological profile.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that certain benzothiazole derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Benzothiazole derivatives are also recognized for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. For example, derivatives tested on HeLa and U87 cell lines exhibited IC50 values indicating selective cytotoxicity towards cancerous cells while sparing normal cells . The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole derivatives has been documented. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a role in managing inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of specific enzymes involved in disease processes.
- Receptor Modulation : These compounds may interact with various biological receptors, altering cellular signaling pathways.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL for resistant strains .
Study 2: Anticancer Activity
In a comparative study on the cytotoxic effects of benzothiazole derivatives on cancer cell lines (HeLa and MCF-7), several compounds showed promising results with IC50 values ranging from 10 to 50 µM. This suggests potential for development into therapeutic agents .
Data Summary Table
Scientific Research Applications
Antidiabetic Properties
Research indicates that derivatives of benzothiazole, including this compound, have shown promise as antidiabetic agents. They have been evaluated for their hypoglycemic activity in vivo, particularly in models of streptozotocin-induced diabetes . The compound's structural characteristics suggest it may effectively inhibit pathways involved in glucose metabolism.
Anticancer Activity
Preliminary studies have demonstrated that this compound may exhibit antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of key inflammatory pathways and modulation of apoptosis . The benzothiazole core has been associated with anticancer properties, making this compound a candidate for further investigation in oncology.
Neuroprotective Effects
Benzothiazole derivatives are being explored for their potential as amyloid-binding diagnostic agents in neurodegenerative diseases such as Alzheimer's disease . The ability to bind to amyloid plaques positions this compound as a potential therapeutic target.
Antimicrobial Properties
The compound has shown activity against several microbial strains, indicating its potential use as an antimicrobial agent. Studies have reported antibacterial and antifungal activities for related benzothiazole derivatives .
Synthesis and Case Studies
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide typically involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been documented in the literature, highlighting the versatility of the benzothiazole scaffold .
Case Study: Antidiabetic Evaluation
A notable study synthesized several benzothiazole derivatives and evaluated their efficacy in lowering blood glucose levels in diabetic models. The results indicated that certain modifications to the benzothiazole structure enhanced hypoglycemic activity significantly . This study underscores the importance of structural variations in optimizing pharmacological effects.
Potential Applications
Given its diverse biological activities, this compound could find applications in:
- Pharmaceutical Development : As a lead compound for antidiabetic and anticancer drugs.
- Diagnostic Tools : In neurodegenerative disease diagnostics.
- Antimicrobial Agents : As a framework for developing new antibiotics or antifungals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is distinguished from its analogs by the substituent on the acetamide group. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target: N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylphenyl)acetamide | C₁₉H₁₈N₂O₃S | 4-Ethylphenyl | 354.42 | Ethyl group enhances lipophilicity |
| Analog 1: N-(6,7-dihydro[1,4]dioxino[2,3-f]benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide | C₁₈H₁₆N₂O₆S₂ | 4-Methoxyphenyl sulfonyl | 420.45 | Sulfonyl and methoxy groups increase polarity |
| Analog 2: N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-ethylsulfonylphenyl)acetamide | C₁₉H₁₈N₂O₅S₂ | 4-Ethylsulfonylphenyl | 418.54 | Sulfonyl group may enhance target binding affinity |
Key Observations :
- Electronic Effects: The 4-ethylphenyl group in the target compound is electron-donating, while sulfonyl groups in analogs (e.g., Analog 1 and 2) are electron-withdrawing.
- Lipophilicity : The ethyl group in the target compound increases lipophilicity (logP ≈ 3.5 estimated) compared to the polar sulfonyl-containing analogs (logP ≈ 1.8–2.2), suggesting improved membrane permeability but possible challenges in aqueous solubility .
Kinase Inhibition
- Analog 1 : The sulfonyl group in Analog 1 may enhance hydrogen bonding with kinase ATP-binding pockets, similar to sulfonamide-based kinase inhibitors. However, its higher polarity could limit bioavailability .
- Target Compound: The 4-ethylphenyl group’s lipophilicity may favor penetration into hydrophobic kinase domains, as seen in BCR-ABL inhibitors (e.g., imatinib analogs). A patent (EP 3768682) highlights related dioxinoquinoline derivatives as BCR-ABL inhibitors, suggesting the benzothiazole core in the target compound could exhibit similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
